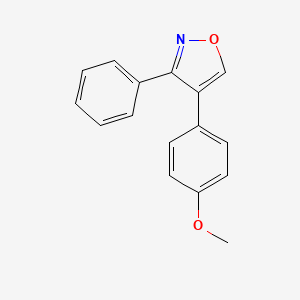

4-(4-Methoxyphenyl)-3-phenylisoxazole

Description

4-(4-Methoxyphenyl)-3-phenylisoxazole is a heterocyclic compound featuring an isoxazole core substituted with a phenyl group at position 3 and a 4-methoxyphenyl group at position 3. This compound has been synthesized via cycloaddition reactions, such as hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes, yielding the product as an oil or solid depending on purification methods . Spectral characterization (IR, $^1$H/$^{13}$C NMR, HRMS) confirms its structure, with reported yields of 67% under optimized conditions .

Properties

Molecular Formula |

C16H13NO2 |

|---|---|

Molecular Weight |

251.28 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)-3-phenyl-1,2-oxazole |

InChI |

InChI=1S/C16H13NO2/c1-18-14-9-7-12(8-10-14)15-11-19-17-16(15)13-5-3-2-4-6-13/h2-11H,1H3 |

InChI Key |

BGZPMSUAWFDPJN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CON=C2C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

Experimental Procedure

-

Chalcone Synthesis :

-

Cyclization :

Data Table: Optimization of Cyclocondensation

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Solvent | Ethanol | 83 | |

| Temperature | Reflux (78°C) | 79–85 | |

| Catalyst | Sodium acetate | 83 |

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

This method leverages the reactivity of nitrile oxides, generated in situ from hydroxamoyl chlorides, with terminal alkynes.

Reaction Mechanism

Experimental Procedure

Data Table: Key Reaction Parameters

| Component | Role | Optimal Equivalents | Yield (%) | Source |

|---|---|---|---|---|

| Phenylacetylene | Dipolarophile | 1.2 | 85 | |

| Triethylamine | Base | 2.0 | 83 | |

| Solvent | THF | – | 78 |

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields.

Reaction Mechanism

A one-pot, solvent-free approach using:

-

4-Methoxybenzaldehyde

-

Hydroxylamine hydrochloride

-

Ethyl phenylpropiolate

Under microwave irradiation (200 W, 10–15 min), the isoxazole forms via cyclocondensation.

Experimental Procedure

Data Table: Microwave vs. Conventional Heating

Palladium-Catalyzed Cross-Coupling

This method functionalizes preformed isoxazole cores via Suzuki-Miyaura coupling.

Reaction Mechanism

Experimental Procedure

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methoxyphenyl)-3-phenylisoxazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The isoxazole ring can be reduced under specific conditions.

Substitution: Electrophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products:

Oxidation: Formation of 4-hydroxyphenyl-3-phenylisoxazole.

Reduction: Formation of reduced isoxazole derivatives.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer properties, particularly in breast cancer research.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-3-phenylisoxazole in biological systems involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Key Observations :

- Yields vary significantly based on substituent position and reaction conditions. Fluorophenyl derivatives exhibit broader yield ranges (56–92%) due to steric and electronic effects .

Physicochemical Properties

Melting points and spectral data highlight differences in stability and molecular interactions:

Key Observations :

- Fluorinated analogs exhibit distinct $^1$H NMR splitting patterns due to $^3J_{H-F}$ coupling, absent in methoxy or methyl-substituted compounds .

- Melting points for fluorophenyl derivatives (145–148°C) suggest higher crystallinity compared to methoxy-substituted analogs, likely due to stronger intermolecular interactions .

Key Observations :

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-(4-Methoxyphenyl)-3-phenylisoxazole?

- The compound is synthesized via cycloaddition reactions. A hypervalent iodine-mediated approach involves reacting nitrile oxides with alkynes, yielding 48% after purification by column chromatography . Alternatively, a general alkyne-isocyanide coupling protocol achieves 67% yield, validated by spectral data matching literature reports . Method selection depends on availability of catalysts (e.g., hypervalent iodine reagents) and scalability requirements.

Q. How is structural characterization of this compound performed?

- Key techniques include:

- NMR Spectroscopy : NMR (CDCl) shows distinct signals for methoxy (δ 3.88 ppm) and aromatic protons (δ 6.71–7.88 ppm), while NMR confirms carbonyl and aromatic carbons (δ 55.4–170.4 ppm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight and purity.

- X-ray Crystallography : Resolves bond lengths and angles, critical for understanding steric and electronic properties .

Q. What solvents and reaction conditions optimize the synthesis of isoxazole derivatives?

- Polar aprotic solvents like DMSO or DMF are preferred for cycloaddition reactions. Refluxing at 80–100°C for 12–18 hours ensures complete conversion, followed by ice-water quenching to precipitate the product .

Advanced Research Questions

Q. How can researchers resolve contradictory yield data in reported syntheses of this compound?

- Discrepancies (e.g., 48% vs. 67% yields) arise from variations in catalyst efficiency, stoichiometry, or workup methods. Systematic optimization involves:

- Design of Experiments (DoE) : Varying molar ratios of alkynes/nitrile oxides.

- Catalyst Screening : Testing iodine(III) reagents vs. transition-metal catalysts.

- Purification Protocols : Comparing column chromatography vs. recrystallization (water-ethanol) .

Q. What catalytic strategies enhance positional selectivity in isoxazole functionalization?

- Transition-metal catalysts (e.g., Pd, Rh) enable C–H alkenylation at specific positions. For example, Pd(OAc) with directing groups (e.g., acetyl) directs alkenylation to the 5-position of the isoxazole ring, critical for modifying bioactivity .

Q. How do computational methods aid in predicting the reactivity of this compound?

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking simulations model interactions with biological targets (e.g., enzymes), guiding SAR studies .

Q. What role does crystallographic data play in understanding structure-activity relationships (SAR)?

- Single-crystal X-ray diffraction reveals:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.